Biotinamide
説明
Overview of Biotinamide as a Foundational Chemical Compound for Research
This compound is chemically known as N-(2-Aminoethyl)this compound. tcichemicals.comscbt.comabcam.com It is a derivative of biotin (B1667282) where the carboxyl group of biotin's valeric acid side chain is coupled to an ethylenediamine (B42938) moiety, resulting in a primary amine group at the terminus. aatbio.com This terminal amine group makes this compound a reactive and versatile molecule for conjugation to other biomolecules. aatbio.com The fundamental structure of biotin consists of a ureido ring fused with a tetrahydrothiophene (B86538) ring. wikipedia.org
The significance of this compound in research is intrinsically linked to the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. wikipedia.orgwikipedia.org This bond forms rapidly and is remarkably stable, withstanding a wide range of pH, temperature, and denaturing agents. encyclopedia.pubaxispharm.com This stability allows for the development of robust and sensitive assays. aatbio.com this compound, by retaining the biotin structure, can be attached to various molecules of interest without significantly altering their biological activity, a process known as biotinylation. aatbio.comwikipedia.org
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C12H23ClN4O2S |
| Molecular Weight | 322.85 g/mol |
| CAS Number | 111822-45-8 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Note: Data for this compound Hydrochloride. scbt.com
Historical Context of this compound's Role in Advancing Biochemical Methodologies
The journey of this compound in biochemical research is an extension of the broader history of biotin and the avidin-biotin system. The discovery of "egg-white injury" in the early 20th century led to the identification of biotin (then known as vitamin H) and its binding partner, avidin, in raw egg whites. wikipedia.orgwikipedia.org It was in 1941 that the protein responsible for biotin binding was named avidin, derived from its avidity for biotin. encyclopedia.pub
The realization of the strength and specificity of the avidin-biotin interaction in the mid-20th century paved the way for its use in biochemical assays. wikipedia.org Researchers began to harness this interaction for various applications. A significant advancement came in the late 1970s with the development of methods to biotinylate antibodies and other biomolecules, which expanded the utility of the avidin-biotin system in biotechnology. wikipedia.org The first enzyme-linked immunosorbent assay (ELISA) employing the avidin-biotin system was developed in 1979, marking a pivotal moment in the evolution of sensitive immunoassays. nih.gov
The development of this compound and other biotin derivatives with reactive functional groups was a crucial step in making biotinylation a widely accessible and versatile technique. These derivatives allowed for the covalent attachment of biotin to a wide range of target molecules, including proteins, nucleic acids, and carbohydrates. wikipedia.org This, in turn, enabled the development of a vast array of biochemical methodologies, from affinity chromatography to cellular imaging.
Evolution of Academic Research Trajectories Focusing on this compound Chemistry
Academic research focusing on this compound chemistry has evolved from foundational studies of the avidin-biotin interaction to the development of sophisticated and highly specific research tools. The initial focus was on the synthesis of biotin derivatives, like this compound, that could be used for basic labeling and detection of biomolecules. aatbio.com
Over time, research trajectories have diversified and become more specialized. One significant area of evolution has been in the development of this compound-based probes for cellular and molecular imaging. These probes, often incorporating fluorescent tags, allow for the visualization and tracking of specific molecules within living cells. researchgate.net
Another key research trajectory has been the use of this compound and its derivatives in proteomics and the study of protein-protein interactions. Proximity-dependent biotinylation (PDB) techniques, such as BioID, utilize biotin ligases fused to a protein of interest to biotinylate nearby proteins, providing a snapshot of the protein's microenvironment within the cell. nih.gov The development of promiscuous biotin ligases through directed evolution has further enhanced the efficiency and applicability of these methods. researchgate.netbiorxiv.org
Furthermore, research has focused on the application of this compound conjugates in targeted drug delivery and cancer therapy. The overexpression of biotin receptors on the surface of some cancer cells has been exploited to deliver therapeutic agents specifically to tumor sites, thereby increasing efficacy and reducing side effects. nih.govrsc.org The integration of this compound into nanoparticles and other drug delivery systems is an active area of research. datainsightsmarket.com
Recent research has also explored expanding the utility of biotin beyond its traditional role as an affinity tag. For instance, the development of "biotin redox-activated chemical tagging" (BioReACT) allows for the chemical modification of the thioether in biotin, enabling the stable conjugation of small molecules to biotinylated biomolecules. chemrxiv.org This opens up new avenues for creating novel bioconjugates with diverse functionalities.
Key Milestones in this compound-Related Research
| Year | Milestone | Significance |
| 1941 | Avidin is named for its strong affinity for biotin. encyclopedia.pub | Laid the groundwork for the avidin-biotin system. |
| Late 1970s | Development of methods for biotinylating biomolecules. wikipedia.org | Enabled the widespread application of the avidin-biotin system. |
| 1979 | First ELISA using the avidin-biotin system is developed. nih.gov | Revolutionized sensitive immunoassay techniques. |
| 1990s-Present | Development of this compound-based fluorescent probes. researchgate.net | Advanced cellular and molecular imaging capabilities. |
| 2012-Present | Advancement of proximity-dependent biotinylation (e.g., BioID). nih.gov | Enabled in-cell mapping of protein-protein interactions. |
| 2018-Present | Increased focus on biotin conjugates for targeted cancer therapy. nih.govrsc.org | Explored new therapeutic applications for biotin derivatives. |
| Recent Years | Development of novel chemical modifications of biotin (e.g., BioReACT). chemrxiv.org | Expanded the chemical toolbox for bioconjugation. |
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c11-8(14)4-2-1-3-7-9-6(5-16-7)12-10(15)13-9/h6-7,9H,1-5H2,(H2,11,14)(H2,12,13,15)/t6-,7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLVBMBRLSCJAI-ZKWXMUAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219349 | |
| Record name | Biotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6929-42-6 | |
| Record name | Biotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6929-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006929426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Biotinamide and Its Derivatives
Established Synthetic Pathways to the Biotinamide Core Structure
The fundamental synthesis of the this compound core typically involves the formation of an amide bond between the carboxylic acid group of biotin (B1667282) and an amine-containing molecule or linker. A widely utilized approach employs activated esters of biotin, such as biotin N-hydroxysuccinimide ester (NHS-biotin), which readily react with primary amines to form stable amide linkages niscpr.res.inresearchgate.nettandfonline.comgoogle.com. This method is efficient and commonly used for biotinylating a wide range of biomolecules.
Alternative strategies for introducing the this compound linkage include the use of other activated biotin intermediates, such as biotin tetrafluorophenyl ester acs.orggoogle.com. For instance, the synthesis of N-[6-(ethylenedioxy)hexyl]this compound, a precursor for biotinyl aldehydes, involves the condensation of 6-amino-1-hexanol (B32743) with biotin N-hydroxysuccinimide ester, followed by selective oxidation of the primary alcohol to the aldehyde nih.govacs.org. The resulting acetal (B89532) derivative is notable for its indefinite stability at -20 °C and can be unmasked via mild acid hydrolysis to yield the reactive aldehyde nih.govacs.org.
Another pathway for creating biotin-derived structures, particularly those with non-polar linkages, begins with acid-catalyzed esterification of biotin. This is followed by selective reduction of the ester to an alcohol (e.g., using diisobutylaluminum hydride, DIBAL), conversion to a sulfonate ester (e.g., with toluenesulfonyl chloride), and subsequent halide substitution to incorporate the desired functional group, such as an alkyne nih.gov. This multi-step process allows for the integration of various functionalities into the biotin scaffold.
Solid-Phase Synthesis Techniques for this compound Conjugates and Anchors
Solid-phase synthesis (SPS) offers significant advantages for the preparation of this compound conjugates and anchors, primarily by simplifying purification steps and enabling the synthesis of complex molecules in a high-throughput manner researchgate.netnih.govacs.orgnih.govnih.govbiotage.comnih.govnih.govbeilstein-journals.orgwordpress.com. This methodology is particularly valuable for synthesizing biotinylated peptides, oligonucleotides, and other biomolecular probes.
In solid-phase peptide synthesis (SPPS), biotinylation can be achieved by preparing a biotinylated resin that can then be elongated using standard peptide synthesis protocols nih.gov. For example, a common method involves coupling N-epsilon-9-fluorenylmethoxycarbonyl (Fmoc)-N-alpha-tert-butyloxycarbonyl (Boc)-L-lysine to a p-methylbenzhydrylamine resin. Subsequent removal of the Fmoc protecting group and reaction with (+)-biotin-4-nitrophenyl ester yields an N-alpha-Boc-biocytin-p-methyl-benzhydrylamine resin, which serves as a starting point for peptide elongation nih.gov. This ensures that the biotin moiety is incorporated at a specific position, often the C-terminus, allowing for a free amino terminus on the peptide nih.gov.
For the generation of biotinylated alkyl thiols, which are crucial for self-assembled monolayers on gold surfaces, Chlorotrityl Chloride (CTC) resin has been demonstrated as an effective solid-phase platform researchgate.netresearchgate.net. This technique allows for rapid synthesis and avoids the need for extensive purification steps often associated with solution-phase methods for thiol protection and deprotection researchgate.netresearchgate.net.
Automated solid-phase click chemistry has emerged as an efficient method for conjugating oligonucleotides with biotin. This involves the use of copper-catalyzed alkyne-azide cycloaddition (CuAAC) on the solid support, enabling the facile attachment of biotinylated alkyl azides to alkyne-modified oligonucleotides nih.gov. Furthermore, solid-phase strategies are employed for the synthesis of complex DOTA-conjugated bis-biotins, where biotin molecules are linked via polyethylene (B3416737) glycol (PEG) or non-PEG spacers, typically growing on a Rink Amide resin rsc.orgresearchgate.net. These examples underscore the versatility and efficiency of solid-phase techniques in this compound synthesis.
Advanced Chemical Derivatization Strategies of this compound
Advanced chemical derivatization strategies for this compound focus on tailoring its properties for specific applications by integrating novel functionalities and designing precise linker architectures.
The design of this compound analogues with tunable linkers is critical for optimizing their stability, solubility, and interaction with target molecules. Linkers can be engineered to resist enzymatic degradation, such as cleavage by biotinidase, which can be achieved through modifications like N-methylation of the this compound linkage or homologation of the valeric acid chain. However, such modifications may sometimes lead to reduced avidin (B1170675) affinity nih.gov.
To overcome issues of enzymatic or chemical hydrolysis, non-polar linkages formed via catalytic carbon-carbon bond coupling (e.g., alkyne or alkene connections) have been explored nih.gov. An example includes the synthesis of alkyne-linked phenylalanine derivatives, where the length and geometry of the carbon-carbon linker can be precisely controlled to maintain (strept)avidin affinity nih.gov.
Polyethylene glycol (PEG) and non-PEG spacers are commonly incorporated into this compound derivatives to modulate their aqueous solubility and influence their ability to cross-link proteins like avidin rsc.orgnih.gov. Molecular modeling plays a crucial role in predicting optimal spacer lengths for enhanced avidin binding, with distances between biotin carboxylate atoms in the range of 10-25 Å often yielding the best results rsc.org. These tailored bis-biotin compounds are particularly relevant in applications like pretargeted avidin-biotin radionuclide therapy, where precise control over molecular weight and binding characteristics is essential rsc.orgresearchgate.net. Similarly, the insertion of 6-aminohexanoic acids (Ahx) as spacers in biotinylated phytosulfokine-α analogues has been investigated to understand the impact of side chain length on bioactivity tandfonline.com.
The integration of bioorthogonal functional groups, such as azides and alkynes, into this compound derivatives has revolutionized bioconjugation by enabling highly selective chemical reactions in complex biological environments without interfering with native cellular processes nih.govbiotium.commdpi.comnih.gov.
Biotin-azide , exemplified by N-(3-Azidopropyl)this compound, features a terminal azide (B81097) group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules. It can also undergo copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups medchemexpress.comsigmaaldrich.com. This versatility makes biotin-azide a valuable reagent for preparing various biotinylated conjugates via click chemistry medchemexpress.comsigmaaldrich.com.
Conversely, biotin-alkyne derivatives, such as N-(prop-2-ynyl)this compound, possess a terminal alkyne group that reacts with azides via CuAAC nih.govbiotium.comalfa-chemistry.com. The synthesis of alkyne-biotin derivatives can be achieved through a series of chemical transformations starting from D-biotin, involving acid-catalyzed esterification, reduction, tosylation, and subsequent halide substitution, followed by palladium-catalyzed Sonogashira coupling for the introduction of the alkyne moiety nih.gov. Copper-free Sonogashira cross-coupling reactions utilizing N-(prop-2-yn-1-yl)this compound have been successfully applied for the functionalization of alkyne-encoded proteins, demonstrating the utility of these bioorthogonal handles in biological systems nih.gov.
Isotope-coded this compound reagents are indispensable tools in quantitative proteomics, enabling precise quantification of proteins and peptides through stable isotope labeling for mass spectrometry (MS/MS) acs.orgnih.govacs.org. These reagents typically comprise an affinity tag (biotin), a linker containing stable isotopes (e.g., deuterium (B1214612) or carbon-13), and a reactive group for covalent attachment to target molecules acs.orgnih.gov.
A prominent example is the synthesis of Isotope-Coded Affinity Tag (ICAT) reagents, such as N-(13-iodoacetamido-2,2,3,3,11,11,12,12-octadeutero-4,7,10-trioxa-tridecanyl)this compound (ICAT-d8) and its non-deuterated counterpart, N-(13-iodoacetamido-4,7,10-trioxa-tridecanyl)this compound (ICAT-d0) acs.orgnih.govacs.org. The synthetic pathway for these reagents often involves the reduction of dinitriles to diamines, where a mixture of sodium borohydride (B1222165) and cobalt(II) chloride is preferred over Raney nickel to prevent the loss of deuterium labels acs.orgnih.govacs.org.
A key challenge in the synthesis of ICAT reagents, particularly concerning unsymmetrical biotinylation of intermediate diamines, has been addressed by employing solid-phase methods. In this approach, one end of the diamine is attached to a chlorotrityl chloride resin, followed by selective biotinylation of the resin-bound amine acs.orgnih.govacs.org. The final step typically involves the iodoacetylation of the mono-biotinylated amine, yielding the desired isotope-coded this compound reagent acs.org. This meticulous synthetic control ensures the integrity and specificity required for quantitative proteomics applications.
Chemoenzymatic Synthesis and Biotransformation Pathways Involving this compound
Chemoenzymatic synthesis combines the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis, offering a powerful approach for creating this compound derivatives under mild conditions nih.govfigshare.comacs.orgscispace.comnih.govdss.go.thbiorxiv.org. While direct chemoenzymatic pathways specifically for the this compound core itself are less commonly detailed, this strategy is frequently applied to introduce biotinylation into complex biomolecules or to modify existing biotinylated structures.
A notable example involves the one-pot chemoenzymatic synthesis of biotinylated nucleotide sugars. This process combines the enzymatic oxidation of uridine (B1682114) 5'-diphospho-alpha-D-galactose (UDP-Gal) with a subsequent chemical biotinylation step using biotin-epsilon-amidocaproylhydrazide nih.gov. The resulting novel nucleotide sugar derivatives, such as UDP-6-biotinyl-Gal, can then serve as donor substrates for various glycosyltransferases, enabling the enzymatic transfer of the biotin tag to specific acceptor structures nih.gov. This highlights how enzymatic steps can facilitate the creation of complex biotinylated probes that would be challenging to synthesize purely chemically.
Enzymatic modifications generally offer advantages such as high selectivity (regio-, stereo-, and chemo-selectivity), mild reaction conditions (e.g., physiological pH and temperature), and often fewer reaction steps compared to purely chemical methods, minimizing the formation of unwanted byproducts nih.govdss.go.th.
Furthermore, this compound derivatives can participate in biotransformation pathways. For instance, biotin cadaverine (B124047) (N-(5-Aminopentyl)this compound) is known to be a substrate for transglutaminase, an enzyme that catalyzes the formation of isopeptide bonds ahajournals.organaspec.com. This enzymatic activity suggests potential applications in modifying proteins or other biomolecules with biotin cadaverine through transglutaminase-mediated reactions, expanding the utility of this compound in biological systems.
Molecular Recognition and Interaction Dynamics of Biotinamide
Fundamental Principles of Biotinamide-Protein Binding
The binding of this compound to its protein receptors, especially avidin (B1170675) and streptavidin, exemplifies one of the strongest known non-covalent biological interactions. This robust association is a result of a highly optimized molecular fit and a synergistic combination of various intermolecular forces.
The interaction between biotin (B1667282) and its derivatives, including this compound, with avidin and streptavidin is renowned as the strongest known non-covalent biological interaction between a protein and its ligand, with dissociation constants (Kd) typically in the order of 10-15 M for avidin and 10-14 M for streptavidin aatbio.comwikipedia.orgresearchgate.netnih.govmdpi.come-proteins.com. This bond formation is remarkably rapid and, once established, remains largely unaffected by variations in pH, organic solvents, or other denaturing agents aatbio.comwikipedia.org. Both avidin and streptavidin are homotetrameric proteins, with each subunit capable of binding one biotin molecule, meaning a single avidin or streptavidin protein can bind four biotin molecules aatbio.comwikipedia.org.
The exceptionally high affinity and slow dissociation rates of biotin from these proteins are critical for their widespread use in biological assays, enabling highly sensitive detection and purification applications aatbio.comwikipedia.orgnih.gov.
| Protein | Ligand | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| Avidin | Biotin | ~10-15 M | wikipedia.orgnih.govmdpi.come-proteins.com |
| Streptavidin | Biotin | ~10-14 M | wikipedia.orgresearchgate.netnih.govmdpi.come-proteins.com |
A significant component of the binding energy in this compound-receptor complexes arises from an intricate network of specific hydrogen bonds. In the streptavidin-biotin complex, there are seven specific hydrogen bonding interactions, with five located deep within the binding pocket, shielded from solvent competition nih.gov. Key residues involved in hydrogen bonding with biotin's urea (B33335) nitrogens include Ser45 and Asp128, while oxygen contacts are made with Asn23, Ser27, and Tyr43 nih.gov. Mutations affecting these hydrogen bonds, such as S45A and D128A in streptavidin, can significantly decrease binding free energy, highlighting their crucial role nih.gov. The hydrogen bond between D128-OD and biotin-N2 in wild-type streptavidin is thermodynamically stronger than that between S45-OG and biotin-N1, and these two mutations demonstrate cooperative interaction nih.gov.
For avidin, the ureido nitrogens of biotin form hydrogen bonds with Thr35 and Asn118, and the oxygen contacts Ser16 and Tyr33 nih.gov. Additional hydrogen bonding occurs between the biotin carboxylic acid group and avidin residues Ala39, Thr40, and Ser75 nih.gov. The stability of the interaction is also influenced by the stabilization of a ureido-oxyanion resonance form of biotin in the bound state, which contributes to large hydrogen bonding contributions nih.gov.
| Protein | Biotin Moiety | Interacting Residues | Reference |
|---|---|---|---|
| Streptavidin | Urea Nitrogens | Ser45, Asp128 | nih.govnih.gov |
| Urea Oxygen | Asn23, Ser27, Tyr43 | nih.gov | |
| Avidin | Urea Nitrogens | Thr35, Asn118 | nih.gov |
| Urea Oxygen | Ser16, Tyr33 | nih.gov | |
| Avidin | Carboxylic Acid Group | Ala39, Thr40, Ser75 | nih.gov |
Beyond hydrogen bonding, large hydrophobic and Van der Waals contributions are critical to the binding thermodynamics of this compound-receptor complexes wikipedia.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.netlumiprobe.com. The biotin-binding pocket within both avidin and streptavidin is notably hydrophobic wikipedia.orglumiprobe.com. This pocket is lined with conserved tryptophan residues that form numerous Van der Waals contacts and hydrophobic interactions with the bound biotin wikipedia.orgmdpi.comnih.govnih.gov. For instance, in streptavidin, Trp79, Trp92, Trp108, and Trp120 are involved in these interactions, while in avidin, Trp70, Phe72, Phe79, Trp97, and Trp110 contribute to the hydrophobic environment mdpi.comnih.gov.
Furthermore, the binding of biotin is accompanied by a significant conformational change: a flexible loop connecting β-strands 3 and 4 (L3/4) closes over the bound biotin, acting as a "lid" that buries the ligand deep within the protein interior wikipedia.orgmdpi.comacs.orgnih.gov. This structural rearrangement contributes significantly to the binding strength and the exceptionally slow dissociation rate by shielding the biotin from the solvent and maximizing favorable non-covalent interactions wikipedia.orgmdpi.comacs.org.
Structural Determinants Governing this compound Binding Affinity
Modifications to the this compound structure, particularly concerning linker length and the nature of alpha-substituents, significantly influence its binding affinity and recognition by avidin and streptavidin.
The length and chemical composition of the linker attached to this compound play a crucial role in its ability to bind effectively to avidin and streptavidin. The biotin-binding site of avidin is situated approximately 9 Å below the surface of the molecule aatbio.com. Consequently, using biotinylated compounds with short spacer arms can lead to decreased affinity due to steric hindrance, as the biotin moiety may not be able to fully access the deep binding pocket aatbio.com. Optimal biotin binding capabilities are achieved by employing biotin derivatives with extended spacer arms, which reduce steric hindrance and facilitate proper complex formation within the deep binding site aatbio.com.
Research findings indicate that the chemical nature of the spacer can also impact affinity. For instance, studies on aptamer immobilization have shown that poly(dT) spacers can influence affinity differently compared to poly(dA) spacers, suggesting that the chemical composition and flexibility of the linker are important factors rsc.org. In the context of multi-biotinylated compounds, a sufficient linker length (e.g., greater than 15 Å) between biotin moieties is essential to allow binding to two separate protein molecules without steric clashes or unintended binding to a single protein google.comgoogle.com.
Modifications at the alpha-position (relative to the amide linkage) and other functional groups on the this compound structure can significantly influence its binding affinity and specificity with avidin and streptavidin. Generally, biotin amide derivatives containing small alpha-substituents, such as methyl, hydroxymethyl, or carboxylate groups, tend to maintain a favorable balance of biotinidase stability and (strept)avidin affinity, with no significant increase in dissociation rates nih.govacs.orgresearchgate.net. These small functional groups are considered excellent candidates for in vivo applications where retention of the slow dissociation rate is desired acs.orgresearchgate.net.
However, the introduction of larger functional groups or other structural alterations can lead to increased dissociation rates from avidin and streptavidin nih.govacs.org. For example, N-methylation of the this compound linkage, homologation (lengthening) of the valeric acid side chain by a methylene (B1212753) unit, or replacing the this compound connection with thiourea (B124793) bonds have all been observed to unfortunately increase dissociation rates nih.govacs.org. The ureido moiety of biotin is particularly critical for the strong hydrogen bonding interactions within the binding site, and modifications that disrupt this core structure or its ability to form these bonds can compromise binding affinity rsc.org.
Conformational Changes and Induced Fit Mechanisms in this compound-Protein Interactions
Molecular recognition between a ligand like this compound and a protein is a dynamic process that can involve significant conformational changes in the protein, often described by the induced fit mechanism mdpi.comelifesciences.org. The induced fit model, proposed by Daniel Koshland, posits that the protein adjusts its shape upon ligand binding to achieve a more complementary fit, similar to a hand fitting into a glove mdpi.com. This contrasts with the rigid "lock and key" model and is widely accepted for explaining protein-ligand interactions, including those involving enzymes and substrates mdpi.comnih.gov.
While direct detailed studies on this compound-specific protein conformational changes are less extensively documented than for its parent compound, biotin, the principles derived from the highly stable biotin-streptavidin/avidin complex are highly relevant. The biotin-streptavidin system is renowned for one of the strongest non-covalent protein-ligand interactions known, characterized by a maximum binding constant of 10^15 M^-1 researchgate.net. A major conformational change observed in proteins like avidin upon biotin binding is the closure of a loop, which effectively encapsulates the ligand and contributes to the high affinity researchgate.net. Such induced conformational shifts are critical for optimizing binding interactions, enhancing specificity, and facilitating subsequent biological functions. For this compound, analogous interactions with its target proteins would likely involve similar dynamic adjustments, where the protein's binding site adapts to accommodate the ligand, leading to a more stable and specific complex. This process can be a combination of conformational selection, where the ligand binds to a pre-existing favorable conformation, followed by induced fit, where further adjustments occur to optimize the interaction libretexts.orgplos.org.
Computational Approaches to this compound-Ligand Interactions
Computational methods play an indispensable role in elucidating the intricate details of this compound-ligand interactions, offering insights into binding pathways, stability, and the energetic contributions of specific molecular features.
Molecular Dynamics (MD) simulations are powerful tools used to study the structural, dynamical, and thermodynamical properties of molecular systems, including protein-ligand complexes mdpi.combonvinlab.org. These simulations track the movement of atoms over time, providing a dynamic view of binding events and allowing for the exploration of various binding and unbinding pathways nih.govnih.gov.
For systems related to biotin, MD simulations have been successfully employed to investigate the unbinding of biotin from avidin. These studies, using techniques like external harmonic forces, have revealed diverse unbinding pathways and identified key residues that contribute significantly to the adhesion between the ligand and the protein nih.gov. Such simulations can provide valuable information on the stability of ligand binding poses, with studies showing that native poses are largely maintained as stable during simulations, while incorrect poses are often less stable and can be excluded nih.gov. For this compound, MD simulations can similarly be used to:
Elucidate Binding Pathways: Map the trajectory of this compound as it approaches and enters a protein binding pocket, identifying intermediate states and the sequence of interactions.
Assess Binding Stability: Quantify the stability of the this compound-protein complex over time by monitoring parameters such as root-mean-square deviation (RMSD) of the ligand and protein, and the persistence of specific hydrogen bonds or hydrophobic contacts mdpi.com.
Identify Key Residues: Pinpoint specific amino acid residues in the protein that form crucial interactions with this compound, which are vital for binding affinity and specificity.
To achieve a higher level of accuracy in describing the electronic interactions within this compound-ligand complexes, quantum mechanical (QM) and hybrid quantum mechanical/molecular mechanical (QM/MM) methods are employed. QM methods provide a detailed description of electron distribution and bonding, which is crucial for understanding the nature of non-covalent interactions esqc.org. However, QM calculations are computationally intensive and are typically limited to smaller systems.
QM/MM methods offer a practical solution by treating the chemically active region (e.g., the this compound molecule and its immediate binding site) with high-level QM theory, while the surrounding environment (the rest of the protein and solvent) is described by computationally less demanding molecular mechanics (MM) force fields mpg.degromacs.orgd-nb.info. This hybrid approach allows for the accurate calculation of interaction energies, including electrostatic, van der Waals, and hydrogen bonding contributions, which are critical for binding affinity.
QM/MM studies can:
Analyze Electrostatic Effects: Model the polarization of electrons in the QM subsystem due to the surrounding MM atoms, which is particularly important for accurately describing electrostatic interactions in complex biological environments mpg.degromacs.org.
Investigate Reaction Mechanisms: While less directly applicable to simple binding, QM/MM can be used if this compound were to undergo a chemical transformation within a protein, allowing for the study of transition states and reaction pathways.
Predictive modeling, especially through techniques like computational fluorine scanning, offers a powerful strategy for rationally designing this compound derivatives with enhanced binding properties. Fluorine scanning is a computational approach used to assess how the replacement of hydrogen atoms with fluorine atoms in a ligand can influence and potentially improve its binding free energy to a target protein researchgate.net.
Fluorination can significantly impact molecular properties, including lipophilicity, pKa, and the strength of non-covalent interactions, thereby affecting binding affinity and selectivity researchgate.net. The "computational fluorine scanning" method typically involves performing a single molecular dynamics simulation of a reference ligand (e.g., biotin or a this compound precursor) and then post-processing the trajectory using free energy analysis methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) researchgate.net. By computationally substituting hydrogen atoms with fluorine at various positions on the this compound scaffold, researchers can rapidly evaluate and rank the predicted association constants of these fluoro-substituted derivatives. This allows for the identification of specific fluorination sites that could lead to more favorable binding, providing testable predictions for experimental validation in drug design and chemical biology researchgate.net.
Supramolecular Assembly and Self-Organization Involving this compound
This compound's structural features, particularly its biotin moiety, make it an excellent building block for supramolecular assembly and self-organization, processes driven by non-covalent interactions. Supramolecular chemistry focuses on systems composed of discrete molecules held together by weaker, reversible non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic effects wikipedia.org.
The inherent ability of biotin to form highly stable complexes, notably with avidin and streptavidin, has been widely exploited in the construction of synthetic supramolecular systems wikipedia.org. This compound, sharing the core structural elements of biotin, can similarly participate in the formation of ordered architectures through various intermolecular interactions.
These interactions can lead to the self-assembly of molecules into larger, well-defined structures, ranging from micelles and vesicles to more complex ordered materials wikipedia.org. The precise arrangement of molecules at the supramolecular level significantly influences the macroscopic properties of materials, especially in thin films and at interfaces umons.ac.be.
The principles of self-organization, where a collection of components spontaneously forms specific, ordered products, are highly relevant to this compound-based systems nih.gov. This can involve:
Hydrogen Bonding: The amide and urea functionalities within the this compound structure are excellent hydrogen bond donors and acceptors, facilitating strong and directional intermolecular interactions that drive self-assembly.
Hydrophobic Interactions: The lipophilic portions of this compound can drive self-assembly in aqueous environments, leading to the formation of aggregates where hydrophobic regions are shielded from water.
π-π Stacking: If conjugated with aromatic systems, this compound derivatives could engage in π-π stacking interactions, further contributing to ordered packing.
By carefully designing this compound derivatives with specific functionalities, researchers can control the nature and strength of these intermolecular forces, directing the formation of desired supramolecular nanostructures umons.ac.bersc.org. For instance, the introduction of specific atoms like bromine has been shown to facilitate regular packing motifs in other self-assembling systems through weak intermolecular interactions rsc.org. The study of such assemblies is crucial for developing functional biomaterials, advanced therapeutics, and responsive materials that exhibit dynamic properties wikipedia.orgnih.gov.
Bioconjugation Chemistry and Functionalization Strategies with Biotinamide
Covalent Bioconjugation Techniques Employing Biotinamide
Covalent bioconjugation involves the formation of stable chemical bonds between this compound or its derivatives and target biomolecules. This approach is crucial for creating robust and permanent linkages for various labeling, detection, and immobilization purposes.
Amide Coupling Reactions for Labeling Proteins and Nucleic Acids
Amide coupling is a widely utilized technique for covalently linking this compound to proteins and nucleic acids, primarily by targeting primary amine groups. Biotinylation, the process of attaching biotin (B1667282) to macromolecules, frequently employs reagents that form stable amide bonds thermofisher.comsigmaaldrich.comthermofisher.com. For instance, N-hydroxysuccinimidyl esters (NHS esters) of biotin, which are reactive groups formed by EDC activation of carboxylate molecules, readily react with primary amines present in proteins and amine-modified nucleic acids under slightly alkaline conditions to yield stable amide bonds thermofisher.comaatbio.comgbiosciences.com. This reaction releases N-hydroxysuccinimide, which can be easily removed thermofisher.com.
Biotin cadaverine (B124047), also known as N-(5-aminopentyl)this compound, is a specific this compound derivative that contains a terminal primary amine aatbio.cominterchim.fr. This derivative serves as a versatile building block for biotinylated DNAs and proteins, particularly for conjugating to activated carboxyl groups using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) aatbio.comgbiosciences.cominterchim.fr. The resulting amide bonds are chemically stable and functionally similar to natural peptide bonds aatbio.com.
"Click Chemistry" Applications (CuAAC, SPAAC) with Azide-Functionalized this compound
"Click chemistry" encompasses a class of highly efficient, selective, and robust chemical reactions that proceed under mild conditions, making them ideal for bioconjugation in complex biological environments mdpi.cominterchim.fr. Azide-functionalized this compound derivatives are central to these applications, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions mdpi.cominterchim.frmedchemexpress.commedchemexpress.com.
Biotin-azide, specifically N-(3-Azidopropyl)this compound (a this compound derivative), features a terminal azide (B81097) group that can react with alkyne-containing molecules medchemexpress.commedchemexpress.com. In CuAAC, this reaction is catalyzed by copper(I) and results in the formation of a stable triazole bond mdpi.cominterchim.fr. This method is widely used for preparing various biotinylated conjugates due to its high efficiency and specificity medchemexpress.com.
For applications in living systems where copper toxicity is a concern, copper-free click chemistry, such as SPAAC, is employed mdpi.commedchemexpress.com. In SPAAC, azide-functionalized this compound reacts with strained alkynes, such as cyclooctynes (e.g., DBCO or BCN groups), eliminating the need for a metal catalyst mdpi.commedchemexpress.com. This bioorthogonal reaction is highly specific and rapid, allowing for non-invasive imaging and selective metabolic engineering in living cells mdpi.com. For example, a Biotin-azide probe has been used in click chemical functionalization post-crosslinking to isolate transcriptional protein complexes from yeast cells medchemexpress.commedchemexpress.com.
Strategies for Site-Specific Conjugation to Macromolecules
Site-specific conjugation aims to attach molecules at defined locations on macromolecules, leading to homogeneous products with precise stoichiometry and improved functional properties researchgate.net. This is crucial for applications where the position of the conjugated moiety impacts the macromolecule's activity, stability, or pharmacokinetics researchgate.netmdpi.com.
One strategy involves the design of biotin conjugates with specific linker molecules. Research has shown that biotin conjugates retaining an unmodified biotin moiety and having a linker with a small functional group (e.g., hydroxymethylene or carboxylate) alpha to the this compound bond are excellent candidates for in vivo applications, as they maintain a slow dissociation rate from avidin (B1170675) and streptavidin nih.govacs.orgresearchgate.net. Examples include biotin-serine, biotin-aspartate, biotin-lysine, and biotin-cysteine (B596664) conjugates, which can be readily linked to other molecules for specific in vivo targeting nih.govacs.org.
Genetic engineering approaches also facilitate site-specific conjugation. For instance, non-natural amino acid incorporation allows the introduction of bioconjugation handles at genetically defined locations within proteins researchgate.net. Cysteine insertion, guided by structural analysis, enables selective conjugation with thiol-reactive drug-linkers to generate homogeneous antibody-drug conjugates (ADCs) zymeworks.com. Furthermore, systems designed with encodable "reader" modules, such as those derived from this compound-binding antibodies, can interact with biotinylated polypeptides in a post-translational modification-dependent manner, allowing for controlled interactions through both genetic and chemical strategies biorxiv.org. This approach has been demonstrated in synthetic Notch (SynNotch)-based systems, where interaction states could be modulated with this compound-based compounds biorxiv.org.
Non-Covalent Bioconjugation Approaches Utilizing this compound
Non-covalent bioconjugation involves the formation of stable, yet reversible, associations between molecules without the creation of permanent covalent bonds. This compound, like biotin, is particularly well-suited for non-covalent strategies due to its extraordinary affinity for binding proteins like avidin and streptavidin thermofisher.comnih.govnih.gov. This interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Ka) typically around 1015 M-1, and is largely unaffected by variations in pH, temperature, or organic solvents thermofisher.comnih.govnih.gov.
Leveraging Apoenzyme/Cofactor Reconstitution for Hybrid Systems
Apoenzyme/cofactor reconstitution is an intriguing non-covalent strategy for constructing hybrid biological systems, including polymer-protein bioconjugates and semisynthetic enzymes researchgate.netnih.govresearchgate.net. Many enzymes require a non-diffusible organic cofactor (prosthetic group) for their catalytic activity nih.govresearchgate.net. These cofactors can often be extracted to yield an apoenzyme, which can then be reconstituted with an artificial analog of the native cofactor nih.govresearchgate.net.
While biotin itself is a vitamin and cofactor, this compound, as a derivative, can be incorporated into synthetic cofactor analogs or used as a non-covalent handle. The principle relies on the strong and specific binding of the biotin moiety to its binding proteins (avidin or streptavidin), which can serve as a non-covalent linkage mechanism thermofisher.comnih.govnih.govresearchgate.net. This allows for the assembly of complex systems where a this compound-modified component can be non-covalently linked to a streptavidin- or avidin-modified enzyme or other biomolecule, forming a functional hybrid system without the need for complex chemical synthesis steps nih.govresearchgate.net. This approach provides a versatile tool for elucidating structure-function relationships in enzymology and generating enzymes with enhanced or novel functionalities for biosensing, biocatalysis, and materials science applications nih.govresearchgate.net.
Reversible Bioconjugation Strategies for Dynamic Systems
Reversible bioconjugation allows for the dynamic control over molecular interactions and the assembly/disassembly of biomolecular systems. This reversibility is highly desirable for applications requiring temporal control, such as drug delivery, responsive materials, and dynamic biological probes rsc.orgresearchgate.net.
Biotinylation itself can be made reversible through the use of cleavable or "tunable" biotinylation reagents thermofisher.comrsc.org. These reagents incorporate a labile linker that can be broken under specific conditions, allowing for the release of the biotinylated molecule from its binding partner (e.g., avidin or streptavidin) thermofisher.com. Examples of such cleavable linkers include disulfide bonds, which can be broken by reducing agents, or other chemically labile groups thermofisher.comrsc.org.
Beyond cleavable linkers, other reversible bioconjugation strategies can be adapted for dynamic systems involving this compound. For instance, light-controlled reversible Michael addition of cysteine offers a method for dynamic site-specific labeling of proteins, where conjugation can be reversed upon UV illumination rsc.org. While this specific example focuses on cysteine, the concept of introducing a reversible chemical handle that can be activated or deactivated could be applied to this compound derivatives for creating dynamic systems. The ability to control the interaction state, for example, by using cell-permeant this compound-containing molecules to disrupt biotinylation-dependent interactions, further highlights the potential for dynamic regulation in engineered biological systems biorxiv.org.
This compound as a Versatile Tag and Affinity Handle in Research
This compound-based compounds are widely employed in molecular biology and biochemistry due to their ability to serve as highly effective affinity tags. The core principle involves covalently linking this compound to a molecule of interest, which can then be selectively detected, isolated, or manipulated via its interaction with avidin or streptavidin conjugates nih.gov.
The design of this compound-based affinity probes involves incorporating the this compound moiety, often with a linker, into a larger molecular structure. These probes typically consist of three key functionalities: a target-specific ligand (pharmacophore), a reactive group for conjugation, and the this compound reporter tag. Chemical biotinylation, a common method, involves using reagents that react with specific functional groups on the target molecule, such as primary amines, sulfhydryls, carboxyls, or carbohydrates.
Modular approaches have been developed to simplify the synthesis of these probes, allowing for the preparation of affinity-based probe libraries in fewer steps. For instance, biotinylated compounds can be synthesized by coupling an aminotriethyleneoxydodecane disulfide to NHS-activated biotin, forming an amide bond. The synthesis often involves reacting an amine or amine salt with an active ester of a biotinylation agent to form the amide linkage.
Several specific this compound-based probes highlight the diversity in their design:
N-(3-Azidopropyl)this compound (PubChem CID: 59828156) features a terminal azide group, enabling "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC)) with alkyne-containing molecules. This allows for versatile conjugation to various biomolecules.
N-[2-(2-hydroxyethoxy)ethyl]this compound (HEEB) (PubChem CID: 87535469) has been utilized for the biotinylation of NAD-capped RNAs, demonstrating its application in nucleic acid research.
Biotin cadaverine [N-(5-Aminopentyl)this compound, TFA salt] (N-(5-Aminopentyl)this compound PubChem CID: 23675037) has been employed in the synthesis of biotin-labeled dexamethasone (B1670325) derivatives, serving as a probe in enzyme activity and labeling studies.
N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanamide (PubChem CID: 11199678) represents another specific this compound derivative designed for various research applications.
This compound's primary utility as an affinity handle lies in its capacity for efficient macromolecular labeling, capture, and enrichment, primarily mediated by the strong biotin-streptavidin interaction uni.lunih.gov. Once a macromolecule (e.g., protein, nucleic acid, or other biomolecule) is biotinylated, it can be selectively isolated from complex mixtures using streptavidin-conjugated resins or beads.
This system is widely applied for the affinity purification of biotinylated proteins, peptides, and other molecules. For instance, DNA-binding proteins can be purified using biotinylated DNA fragments that bind to streptavidin-coated surfaces.
A significant advancement in this area is proximity-dependent biotinylation, exemplified by technologies like BioID and TurboID. These methods employ promiscuous biotin ligase enzymes (e.g., BirA, BirA*, TurboID) fused to a target protein of interest. When expressed in living cells, these fusion proteins biotinylate other proteins that are in close proximity (typically within a 10-20 nm range), capturing even transient or weak interactions. The biotinylated proteins can then be efficiently isolated and identified using streptavidin affinity purification, even under harsh washing conditions that would disassociate less stable complexes.
To address potential issues with non-specific binding and facilitate elution, cleavable biotinylation reagents have been developed. For example, Dde biotin-azide incorporates a chemically cleavable linker, allowing for the specific release of modified proteins from streptavidin beads by treatment with reagents like hydrazine. Furthermore, engineered avidin variants, such as monomeric avidin, exhibit a lower binding affinity (K_d = 10^-7 M) compared to native avidin, enabling elution of captured molecules under milder conditions, such as with free D-biotin, thus preserving the integrity of the target macromolecule.
The following table summarizes the utility of this compound in macromolecular labeling, capture, and enrichment:
| Application Type | Mechanism | Key Advantages | Examples of Use |
| Macromolecular Labeling | Covalent attachment of this compound to target molecules (proteins, nucleic acids, etc.) nih.gov. | Enables selective detection and manipulation nih.gov. | Cell surface protein labeling, preparation of probes. |
| Affinity Capture & Enrichment | High-affinity binding of biotinylated molecules to avidin/streptavidin-conjugated resins/beads. | Efficient isolation from complex mixtures, high specificity. | Purification of DNA-binding proteins, capture of nascent proteins. |
| Proximity Biotinylation (BioID, TurboID) | Enzymatic biotinylation of nearby proteins by a biotin ligase fused to a target protein in live cells. | Identifies transient, weak, or localization-specific interactions within living cells. | Mapping protein interactomes, identifying membrane protein interactions. |
| Cleavable Biotinylation | Use of biotinylation reagents with a cleavable linker (e.g., disulfide bond, Dde). | Allows specific elution of captured molecules under mild conditions, reducing non-specific binders. | Improved profiling of functional translatomes, recovery of biotinylated proteins. |
This compound-based strategies are invaluable for investigating both protein-protein interactions (PPIs) and protein-ligand interactions (PLIs), providing critical insights into cellular processes and molecular recognition uni.lunih.gov.
Protein-Protein Interaction Studies: Biotinylated proteins are extensively used to map protein interactomes. A common technique is the pull-down assay, an in vitro method where a purified, biotinylated "bait" protein is immobilized on streptavidin-coated beads. This immobilized bait then captures its interacting "prey" proteins from a cell lysate. After washing away non-bound components, the bait-prey complex can be eluted and the prey proteins identified, often by mass spectrometry (MS)-based proteomics uni.lu. This approach is highly specific and does not require the use of specific antibodies for immunoprecipitation uni.lu.
Proximity labeling techniques, such as BioID and TurboID, have revolutionized PPI studies by enabling the identification of protein interactions in vivo within their native cellular environment. These methods allow for the biotinylation of proteins that are in close spatial proximity to a target protein, including transient or weak interactions that might be missed by traditional affinity purification methods. The biotinylated proteins are subsequently enriched using streptavidin and identified, typically by mass spectrometry. This compound-based compounds can also be used to modulate or competitively inhibit these protein-protein interactions, offering a means to study their dynamics.
Protein-Ligand Interaction Studies: this compound also serves as a critical component in analyzing protein-ligand interactions. Biotinylated probes can be used in ligand blot assays, where biotinylated live cells are incubated with a membrane containing resolved proteins from excised tissues, allowing the detection of binding interactions between cellular components and tissue proteins. This is particularly useful for identifying adhesion molecules and studying host-parasite interactions.
Beyond proteins, biotinylated oligonucleotides (DNA or RNA) are employed as probes to study protein-RNA and protein-DNA interactions. These probes can selectively capture nucleic acid-binding proteins, which are then pulled down using streptavidin-conjugated resins and identified, for example, by Western blotting. The analysis of protein-ligand interactions is fundamental for understanding biological phenomena and for drug discovery and development.
Enzymatic Transformations and Biotinidase Susceptibility of Biotinamide
Characterization of Biotinamide Bond Hydrolysis by Biotinidase
Biotinidase (EC 3.5.1.12) is a ubiquitous enzyme found in high levels in mammalian serum, liver, and kidneys, whose primary physiological function is to catalyze the hydrolysis of the this compound bond. nih.govnih.gov This action is essential for releasing biotin (B1667282) from two main sources: the proteolytic degradation products of holocarboxylases (endogenous recycling) and protein-bound biotin from dietary sources. The natural substrate for this hydrolytic action is biocytin (B1667093) (N-ε-biotinyl-L-lysine) and smaller biotinyl-peptides that result from the breakdown of biotin-dependent enzymes. nih.gov
The enzymatic reaction involves the cleavage of the amide linkage between the carboxyl group of biotin and the ε-amino group of a lysine (B10760008) residue, yielding free biotin and lysine. This process ensures that a pool of free biotin is maintained and available for reuse by holocarboxylase synthetase to activate newly synthesized apocarboxylases. Studies have shown that in human plasma, the release of biotin from biotinylated proteins occurs through both enzymatic and nonenzymatic mechanisms, but the enzymatic cleavage specifically targets the amide bond between biotin and its linked spacer or amino acid.
Structural Modifications Influencing Biotinidase Stability and Cleavage Rate
The stability of the this compound bond and its susceptibility to cleavage by biotinidase can be significantly altered by structural modifications to the substrate molecule. These modifications can either enhance or inhibit the enzyme's activity, a principle that has been leveraged to design stable biotinylated reagents for in vivo applications and specific inhibitors for research purposes.
The natural substrate for biotinidase is biocytin, where biotin is linked to the amino group of lysine, which features a four-carbon alkyl chain leading to the ε-amino group. The enzyme's active site is optimized for this structure. Consequently, the length and branching of the alkyl chain of the amine conjugated to biotin are expected to influence the rate of enzymatic hydrolysis.
While detailed kinetic studies systematically comparing a homologous series of N-acylbiotins with varying chain lengths are not extensively detailed in the literature, general principles of enzymology suggest that significant deviations from the natural lysine side chain would likely impact the enzyme's affinity (Km) and/or turnover rate (Vmax). Substrates with very short or excessively long alkyl chains, or those with significant branching near the amide bond, may exhibit poor binding to the enzyme's active site, leading to a reduced rate of cleavage. This is due to steric hindrance or suboptimal orientation of the scissile amide bond relative to the catalytic residues of the enzyme.
The introduction of substituents on the carbon atom alpha to the amide nitrogen has been shown to be a highly effective strategy for inhibiting biotinidase-mediated hydrolysis. This modification directly interferes with the enzyme's ability to bind the substrate or perform the catalytic cleavage.
One study demonstrated that anchoring biotin to a molecule via a pendant amine that introduces an α-methyne carbon to the this compound bond effectively blocks the action of biotinidase. A radiolabeled conjugate with this feature showed remarkable stability, with approximately 95% of the compound remaining intact after four hours of treatment with the enzyme.
Furthermore, various synthetic this compound analogs have been identified as competitive inhibitors of biotinidase. These compounds bind to the active site but are not effectively hydrolyzed, thus competing with the natural substrate. The inhibitory potential of several such analogs has been quantified, demonstrating a clear structure-activity relationship.
Table 1: Inhibition of Biotinidase by Various this compound Analogs
| Inhibitor Compound | Inhibition of Biotinidase Activity (%) at 1 mmol/L |
|---|---|
| Biotinyl anilide | Moderate |
| Biotinyl allylamide | Moderate |
| Biotinyl N-methylanilide | Moderate |
| Biotinyl 2-amido-pyridine | Moderate |
| Biotinyl 4-amidophenylboronic acid | High |
| Biotinyl benzylamide | High |
| Biotinyl-methyl 4-(amidomethyl) benzoate | 80% (Most Effective Tested) |
Mechanistic Investigations of Biotinidase Action on this compound Substrates
The mechanism by which biotinidase cleaves the this compound bond has been a subject of significant investigation. Biotinidase is classified as a member of the nitrilase superfamily of enzymes. The proposed reaction mechanism for the hydrolysis of biocytin involves the formation of a covalent enzyme-substrate intermediate.
It is hypothesized that a key cysteine residue within the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the this compound bond. This leads to the release of the lysine (or other amine) portion of the substrate and the formation of a transient biotinyl-thioester intermediate, where the biotin moiety is covalently attached to the enzyme's cysteine residue. In a subsequent step, this thioester intermediate is hydrolyzed by a water molecule, releasing free biotin and regenerating the active enzyme. This mechanistic pathway is consistent with the actions of other enzymes in the nitrilase superfamily.
This compound in Enzyme-Associated Ligand-Receptor Systems and Mechanisms
The specific and efficient cleavage of the this compound bond by biotinidase has been harnessed to create enzyme-responsive systems. In these systems, a this compound linkage acts as a trigger, which, upon cleavage by biotinidase, initiates a specific biological or chemical event. This is particularly relevant in the context of targeted drug delivery and the controlled activation of ligand-receptor interactions. Biotin conjugates, where a therapeutic agent is linked to biotin via an amide bond, are widely studied for targeted delivery, although the precise uptake mechanisms are still under investigation. nih.gov
The enzymatic activity of biotinidase on a this compound substrate can be used to precisely modulate molecular interactions, most notably the high-affinity interaction between biotin and avidin (B1170675) (or streptavidin). This ligand-receptor pair is one of the strongest non-covalent interactions known in nature.
A powerful application of this principle is the creation of "caged" biotin molecules. In this strategy, the carboxyl group of biotin is modified to form a this compound with a sterically bulky amine. This modification prevents the biotin molecule from binding to the deep binding pocket of avidin or streptavidin. The this compound derivative is effectively inert as a ligand. However, in the presence of biotinidase, the amide bond is cleaved, releasing the bulky amine group and liberating free biotin. This "uncaged" biotin is then fully capable of binding to its receptor with high affinity. This biotinidase-triggered activation serves as a molecular switch, turning the ligand-receptor interaction "on" in response to a specific enzymatic signal. This approach has potential applications in diagnostics, targeted therapy, and the controlled assembly of biomolecular structures.
Advanced Analytical and Spectroscopic Characterization of Biotinamide and Its Conjugates
Chromatographic Techniques for Compound Analysis
Chromatographic methods are indispensable for the separation, identification, and quantification of biotinamide and its derivatives from complex mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound Derivatives
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of biotin (B1667282) and its derivatives, offering robust methods for separation and quantification. Method development for this compound derivatives typically involves reversed-phase HPLC (RP-HPLC) using C18 columns rjptonline.orgrjptonline.orgscholarsresearchlibrary.comgoogle.comthaiscience.info. These columns facilitate the separation of compounds based on their hydrophobicity.
Common mobile phases consist of mixtures of an aqueous buffer and an organic solvent. For instance, systems employing potassium dihydrogen orthophosphate buffer or trifluoroacetic acid aqueous solution combined with acetonitrile (B52724) or methanol (B129727) are frequently reported rjptonline.orgrjptonline.orgscholarsresearchlibrary.comgoogle.comthaiscience.info. Flow rates typically range from 0.5 to 1.5 mL/min, and detection is often achieved using ultraviolet (UV) detectors, with wavelengths commonly set between 200 nm and 220 nm rjptonline.orgrjptonline.orggoogle.comthaiscience.info.
Method validation is a critical step to ensure the reliability and suitability of the analytical procedure. Key validation parameters include:
Linearity: Demonstrating a proportional relationship between analyte concentration and detector response over a defined range. For biotin, linearity has been observed with correlation coefficients greater than 0.996 over various concentration ranges (e.g., 10-50 µg/mL or 50-150 ppm) rjptonline.orgrjptonline.orgscholarsresearchlibrary.comepa.gov.
Accuracy: Assessed through recovery studies, with reported recovery rates for biotin typically ranging from 99% to 100.5% rjptonline.orgeconomie.gouv.fr.
Precision: Evaluated by repeatability (intra-day) and intermediate precision (inter-day), with relative standard deviation (%RSD) values often below 2% for standards and below 5% for samples, indicating high precision rjptonline.orgrjptonline.orgscholarsresearchlibrary.com.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified, respectively rjptonline.orgeconomie.gouv.fr.
For samples with very low concentrations of biotin, derivatization techniques are often employed to enhance detection sensitivity, sometimes utilizing fluorescently-labeled avidin (B1170675) in post-column derivatization economie.gouv.frservice.gov.uk.
Table 1: Example HPLC Method Parameters for Biotin Analysis
| Parameter | Typical Range/Value | Citation |
| Column Type | C18 (e.g., Thermo scientific ODS Hypersil, Sunfire, Cosmosil) | rjptonline.orgrjptonline.orgscholarsresearchlibrary.com |
| Mobile Phase | Buffer (e.g., KDP/TFA aq.) : Acetonitrile/Methanol | rjptonline.orgrjptonline.orgscholarsresearchlibrary.comgoogle.com |
| Flow Rate | 0.5 - 1.2 mL/min | rjptonline.orgrjptonline.orgscholarsresearchlibrary.comgoogle.com |
| Detection Wavelength | 200 - 220 nm (UV) | rjptonline.orgrjptonline.orggoogle.comthaiscience.info |
| Column Temperature | 40°C or Ambient | rjptonline.orgrjptonline.orgthaiscience.info |
| Run Time | 15 min or less | rjptonline.orgrjptonline.org |
Table 2: Typical Validation Parameters for Biotin HPLC Methods
| Validation Parameter | Typical Result/Acceptance Criteria | Citation |
| Linearity (r²) | > 0.996 | rjptonline.orgrjptonline.orgscholarsresearchlibrary.comepa.gov |
| Precision (%RSD) | < 2% (standard), < 5% (sample) | rjptonline.orgrjptonline.orgscholarsresearchlibrary.com |
| Accuracy (Recovery) | 99 - 100.5% | rjptonline.orgeconomie.gouv.fr |
| LOD | 0.07 µg/mL (for Biotin) | rjptonline.org |
| LOQ | 0.2 µg/mL (for Biotin) | rjptonline.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Quantitative Analysis of this compound Conjugates
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical platform that couples the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry wiley-vch.debu.eduresearchgate.netnih.gov. This combination is particularly advantageous for the analysis of complex biological samples and for characterizing this compound conjugates.
For structural elucidation , LC-MS/MS (tandem mass spectrometry) is employed, where precursor ions are selected and fragmented to generate characteristic product ion spectra bu.edunih.gov. This stepwise fragmentation (MSn analysis) provides detailed structural information, enabling the identification of unknown analytes and the confirmation of known structures bu.edu. Common ionization techniques for LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are well-suited for analyzing polar and large molecules like biomacromolecules wiley-vch.debu.edu.
For quantitative analysis , LC-MS/MS, especially in Multiple Reaction Monitoring (MRM) mode, offers exceptional sensitivity and selectivity researchgate.netnih.govmdpi.com. In MRM, specific precursor-to-product ion transitions are monitored, significantly reducing matrix interferences and enhancing signal-to-noise ratios bu.edu. This allows for accurate quantification of target analytes, even at very low concentrations researchgate.netmdpi.com. The ability of LC-MS to analyze compounds that lack a suitable chromophore, which might be a limitation for UV-based HPLC, further expands its utility for this compound conjugates bu.edu.
Spectroscopic and Imaging Methods
Spectroscopic techniques provide complementary information to chromatographic methods, offering insights into molecular structure, functional groups, and binding interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Binding Assays (e.g., HABA Assay)
Ultraviolet-Visible (UV-Vis) spectroscopy is widely used in biochemical assays, notably the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, to quantify biotin and assess biotinylation efficiency fishersci.iethermofisher.comcosmobio.co.jpinterchim.frnih.gov. The HABA assay leverages the distinct spectral properties of HABA when bound to avidin.
The principle of the HABA assay is based on competitive binding. HABA, an azo dye, forms a yellow-orange colored complex with avidin, exhibiting a strong absorbance maximum at 500 nm (extinction coefficient, ε = 34,000 M⁻¹cm⁻¹) fishersci.iethermofisher.comcosmobio.co.jpinterchim.fr. Biotin, however, has an extraordinarily high affinity for avidin (dissociation constant, Kd ≈ 1 x 10⁻¹⁵ M) cosmobio.co.jpinterchim.fr, which is significantly stronger than HABA's affinity for avidin (Kd ≈ 5.8 x 10⁻⁶ M) cosmobio.co.jpinterchim.fr. When a biotin-containing sample is added to the HABA-avidin complex, biotin displaces the weakly bound HABA molecules fishersci.iethermofisher.cominterchim.fr. This displacement results in a decrease in the absorbance at 500 nm, which is directly proportional to the concentration of biotin in the sample fishersci.iethermofisher.cominterchim.fr. This change in absorbance can be used to calculate the amount of biotin present or the biotin:protein molar ratio in biotinylated conjugates thermofisher.comcosmobio.co.jpinterchim.fr.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including this compound and its conjugates researchgate.netuzh.chuoc.grembl-hamburg.denih.gov. It provides atomic-level information about the connectivity and spatial arrangement of atoms.
1H-NMR and 13C-NMR: These fundamental NMR experiments yield chemical shifts, which are highly sensitive to the electronic environment of individual protons and carbons within the molecule researchgate.netuoc.gr. By analyzing these shifts, researchers can identify different functional groups and their positions.
Two-Dimensional (2D) NMR: More advanced 2D NMR techniques are crucial for establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): Reveals scalar couplings between directly coupled protons, indicating adjacent protons in the molecular structure uzh.ch.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (or nitrogens in 1H-15N HSQC), aiding in resonance assignment and identifying different types of carbon environments researchgate.netuoc.grembl-hamburg.de.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about spatial proximity between protons, even if they are not directly bonded uzh.chuoc.grembl-hamburg.de. The Nuclear Overhauser Effect (NOE) is distance-dependent, making NOESY invaluable for determining the three-dimensional conformation of this compound and its conjugates in solution uzh.chembl-hamburg.de.
NMR spectroscopy can resolve complex structural ambiguities and confirm the success of synthetic modifications in this compound derivatives.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information on the functional groups present in this compound and its derivatives by analyzing their characteristic molecular vibrations sapub.orghoriba.comyoutube.comresearchgate.net.
FTIR Spectroscopy: Measures the absorption of infrared radiation by molecules as they vibrate. Different functional groups absorb at specific frequencies, producing a unique "fingerprint" spectrum. For instance, in biotin, characteristic absorption bands can be observed for the imidazole (B134444) band (around 3309 cm⁻¹), C-H stretching in CH₂ groups (2863 cm⁻¹ and 2929 cm⁻¹), and asymmetric C=O stretching (1710 cm⁻¹) researchgate.net. Amide and amine functional groups typically show peaks in the 3100-3600 cm⁻¹ range sapub.org.
Raman Spectroscopy: Based on the inelastic scattering of monochromatic light (usually from a laser). It provides information about molecular vibrations that cause a change in polarizability. Raman spectroscopy is particularly useful for identifying functional groups such as carboxylic acids and aromatic rings sapub.org. A key advantage of Raman spectroscopy over FTIR is its suitability for aqueous solutions, as water is a weak Raman scatterer, and its minimal sample preparation requirements horiba.com.
Both FTIR and Raman spectroscopy are valuable tools for confirming the presence of specific chemical functionalities, monitoring reaction progress, and assessing the purity of this compound compounds.
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis of this compound-Modified Materials
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique used to analyze the elemental composition and chemical states of atoms within the top few nanometers (typically 1-10 nm) of a material's surface. ulvac-phi.comthermofisher.comphi.com This technique is particularly valuable for studying this compound-modified materials, as it can provide insights into the successful immobilization of this compound and the chemical environment of the this compound moiety on the surface.
XPS works by irradiating a solid surface with a beam of X-rays, causing photoelectrons to be emitted. The kinetic energy of these emitted electrons is measured, and from their binding energy and intensity, the elemental identity, chemical state, and quantity of detected elements can be determined. thermofisher.comphi.com For this compound-modified surfaces, XPS can confirm the presence of characteristic elements such as carbon (C), nitrogen (N), oxygen (O), and sulfur (S) originating from the this compound structure. Changes in the binding energies (chemical shifts) of these elements can indicate the specific chemical bonds formed during surface modification, such as amide linkages or interactions with the substrate. ulvac-phi.com
For instance, when this compound is used to functionalize a material, XPS can differentiate between the carbon atoms in the biotin ring, the valeric acid chain, and any linker molecules, providing a detailed chemical fingerprint of the surface. This allows researchers to assess the density of this compound coverage, the orientation of the molecules, and the integrity of the chemical modification. XPS is routinely applied in the development of biosensors, biocompatible coatings, and other surface-engineered materials where precise control over surface chemistry is crucial. thermofisher.comphi.com
Biophysical Techniques for Interaction Characterization
This compound's utility often stems from its ability to engage in highly specific and strong non-covalent interactions, particularly with avidin and streptavidin. Biophysical techniques are essential for quantitatively characterizing these interactions.
Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of binding events. nih.gov For this compound, ITC is invaluable for determining the binding affinity (KA or KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of its interactions with binding partners like avidin or streptavidin. nih.govrsc.org
In an ITC experiment, a solution of the ligand (e.g., this compound) is precisely titrated into a solution of the macromolecule (e.g., avidin) in a calorimeter cell. The heat released or absorbed during each injection is measured, and a binding isotherm is generated. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters. nih.govrsc.org
Research has shown that the binding of biotin (and by extension, this compound) to streptavidin is one of the strongest non-covalent interactions known, with extremely high affinities. nih.govrsc.orgnicoyalife.com Studies using ITC have elucidated the thermodynamic contributions to this remarkable affinity. For example, the binding of biotin to wild-type streptavidin exhibits a very high association rate constant (kON) and a corresponding high affinity. nih.gov
Table 1: Association Rate Constants for Biotin and this compound with Wild-Type Streptavidin at 25°C nih.gov
| Ligand | NaCl (M) | k2nd × 108 (M-1s-1) |
| Biotin | 0.11 | 0.75 ± 0.06 |
| This compound | 0.11 | 1.29 ± 0.14 |
Note: All reactions were in 10 mM sodium phosphate (B84403) buffer (pH 7.0).
ITC experiments have also been used to study the binding of this compound derivatives to avidin, revealing very strong binding affinities, often in the low picomolar to femtomolar range. rsc.org These studies highlight the critical role of hydrogen bonding interactions within the binding site for the ureido moiety of this compound in contributing to its high affinity. nih.govrsc.org
Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors molecular interactions in real-time by detecting changes in refractive index at a sensor surface. nicoyalife.comcytodiagnostics-us.com It is widely used to determine binding kinetics (association rate constant, ka; dissociation rate constant, kd) and equilibrium dissociation constants (KD) for this compound conjugates interacting with their targets, typically streptavidin or avidin. nicoyalife.combio-techne.comresearchgate.netbenthamopen.com
In a typical SPR experiment involving this compound, streptavidin is often immobilized onto the sensor chip surface. This compound-conjugated molecules (analytes) are then flowed over this surface. As the this compound conjugates bind to the immobilized streptavidin, a change in mass occurs at the sensor surface, leading to a shift in the SPR signal. The rate of this signal change during the association phase provides ka, and the rate of signal decay during the dissociation phase (when buffer is flowed) provides kd. The ratio kd/ka yields the KD. nicoyalife.combio-techne.comresearchgate.net
Table 2: Representative SPR Kinetic Parameters for Biotinylated Ligand Binding to Streptavidin researchgate.net
| Ligand (Biotinylated) | KD (nM) | ka (M-1s-1) | kd (s-1) |
| PGE2-PEG11-Biotin | ~100 | 4837 | 4.69E-4 |
Note: Data for btOCT1 binding to streptavidin-immobilized PGE2-PEG11-Biotin.
Electrochemical methods, such as voltammetry, are employed to investigate electron transfer processes in systems where this compound is used as a label, particularly in the context of biosensors and bioelectronics. researchgate.netcore.ac.ukmdpi.com These techniques measure the current response as a function of applied potential, providing information about redox reactions, electron transfer kinetics, and the presence of electroactive species. mdpi.com
When this compound is conjugated to an electroactive molecule or immobilized on an electrode surface, voltammetry can be used to monitor changes in electron transfer upon binding to its target (e.g., avidin). The strong and specific biotin-avidin interaction can influence the accessibility or electrochemical properties of the labeled system. researchgate.netnih.gov
For example, studies have reported the voltammetry of self-assembled redox-protein conjugates involving this compound derivatives immobilized on gold electrodes. researchgate.netnih.gov The electron conduction across such electrode-immobilized systems can be probed, revealing how the self-assembly and binding events affect the electronic accessibility of the redox probes. researchgate.netnih.gov In one instance, a biotin derivative redox probe, Ru(NH3)5(N-[(N-[(4-pyridyl)methyl]this compound]), immobilized on gold electrodes, showed that the self-assembly process favored an orientation that resulted in electronic accessibility of the redox probes. researchgate.netnih.gov
Electrochemical techniques can also be used in homogeneous binding assays. For example, the interaction between avidin and an iminobiotin (B1258364) labeled with an electroactive compound has been investigated by voltammetry. The peak currents of the labeled iminobiotin changed in the presence of biotin, indicating the formation of the avidin-biotin complex due to the higher affinity of biotin for avidin compared to iminobiotin. nih.gov
Microscopic and Scattering Techniques for Material Characterization
Microscopic and scattering techniques are crucial for visualizing and characterizing the physical properties, such as size, shape, and morphology, of materials containing this compound, particularly nanoparticles and assemblies.
Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) are complementary techniques used for the characterization of nanoparticles and supramolecular assemblies containing this compound. researchgate.netcademix.orgnih.govdelongamerica.com
Transmission Electron Microscopy (TEM) provides high-resolution images of the morphology, size, and internal structure of nanoparticles. delongamerica.com For this compound-containing nanoparticles, TEM can directly visualize the particles, confirm their shape (e.g., spherical, rod-like), and measure their size distribution. researchgate.netresearchgate.netuliege.beacs.org It can also reveal the formation of aggregates or supramolecular assemblies when this compound-functionalized nanoparticles interact with multivalent binding partners like avidin. uliege.bemdpi.com For instance, TEM images have shown gold nanoparticles stabilized by biotinylated poly(N-isopropylacrylamide) (PNIPAM) forming strings of nanoparticles upon addition of avidin, consistent with supramolecular assembly. uliege.be TEM is often considered the "gold standard" for direct visualization and size determination of nanoparticles. delongamerica.com
Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy, measures the hydrodynamic diameter of particles in a solution based on their Brownian motion. cademix.orgdelongamerica.commdpi.com Larger particles move slower, and their diffusion coefficient can be related to their size. cademix.orgdelongamerica.com DLS provides an intensity-weighted average size and a polydispersity index (PDI), indicating the homogeneity of the particle size distribution. cademix.org
For this compound-containing nanoparticles, DLS is used to:
Determine the average hydrodynamic size of the nanoparticles in solution. researchgate.netrsc.org
Monitor changes in size upon functionalization with this compound or subsequent binding events. For example, the hydrodynamic diameter of gadolinium-based hybrid polymeric micelles (HPICs) containing biotin functionality can be determined by DLS. rsc.org
Assess the stability and aggregation of this compound-modified nanoparticles over time or in response to external stimuli. umich.eduthno.org
While TEM provides direct visual evidence and number-based size, DLS provides an average hydrodynamic size in solution, which includes any solvation layers. delongamerica.commdpi.com Combining both techniques offers a comprehensive understanding of the physical characteristics of this compound-containing nanoparticles and their assemblies. For example, in the characterization of biotinylated polymeric nanoparticles, DLS provides the size distribution, while TEM offers visual confirmation of morphology and size. researchgate.net In another study, DLS was used to show that doxorubicin (B1662922) prodrug-microbubble complexes, biotinylated by this compound, exhibited a uniform size distribution, and upon ultrasound exposure, fragmented into smaller nanoparticles, which was corroborated by TEM findings. thno.org
Table 3: Characterization of Biotinylated Nanoparticles by DLS and TEM researchgate.netthno.org
| Nanoparticle Type | DLS Average Diameter (nm or µm) | PDI (Polydispersity Index) | TEM Observations |
| PMMA, PEMA, PEMA-ZI nanoparticles bearing biotin | Size range provided in source | Not explicitly stated | Morphology and size distribution (scale bar: 50 nm) |
| Doxorubicin Prodrug (DP) | 149.6 ± 29.8 nm & 1036.2 ± 38.8 nm | 1.0 | Aggregates with inhomogeneous size distribution |
| Doxorubicin Prodrug-Microbubble Complex (DPMC) | 5.804 ± 2.1 µm | Not explicitly stated | Uniform distribution, better dispersion than DP alone |
| DPMC after Ultrasound Exposure | 128.6 ± 42.3 nm | 0.21 | Fragmentation into uniformly smaller nanoparticles, consistent with DLS findings |
Small-Angle X-ray Scattering (SAXS) and X-ray Absorption Spectroscopy (XAS) for Structural Insights into this compound-Modified Materials
Small-Angle X-ray Scattering (SAXS) Small-Angle X-ray Scattering (SAXS) is a powerful technique utilized for the structural investigation of materials at the nanoscale, typically ranging from approximately 1 nm to 300 nm. It provides information about the larger-scale bulk microstructure within a sample, including particle size, shape, aggregation states, voids, and fractal dimensions. SAXS is particularly well-suited for analyzing partially ordered materials, polymers, biological macromolecules, and nanomaterials, and can be used for in-situ studies to monitor structural changes.
X-ray Absorption Spectroscopy (XAS) X-ray Absorption Spectroscopy (XAS), encompassing techniques like X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is an element-specific analytical tool that probes the local atomic environment and electronic structure of specific elements within a sample. Unlike X-ray diffraction, XAS is not limited to crystalline materials and can provide structural and electronic information for amorphous solids, liquids, and highly disordered systems. Key applications include identifying elements, determining oxidation states, and elucidating local bonding environments and coordination structures.
For this compound-modified materials, XAS has proven valuable, particularly when this compound is conjugated with metal complexes. Research has utilized XAS to confirm the presence of metal complexes upon supramolecular attachment to proteins like streptavidin, where this compound derivatives serve as anchors. For example, cobalt K-edge XAS spectra have been used to investigate the electronic and geometric structure of cobalt centers in biotinylated cobalt complexes incorporated into streptavidin scaffolds. These studies indicated a similar coordination environment and oxidation state for the cobalt center, suggesting a centrosymmetric pseudo-octahedral environment based on pre-edge features. This highlights XAS's ability to provide detailed information about the metal's local environment, which is crucial for understanding the catalytic or functional properties of such artificial metalloenzymes.
Atomic Force Microscopy (AFM) for Surface Morphology Analysis of this compound Films
Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique that provides high-resolution topographical maps and mechanical property measurements of sample surfaces at the nanoscale, from sub-nanometer to micrometer resolutions. AFM operates by detecting the force between a sharp tip mounted
Applications of Biotinamide in Contemporary Chemical Biology and Materials Science Research
Development of Chemical Probes for Molecular Target Identification
Chemical probes are essential tools for elucidating the function of proteins and other biomolecules within their native cellular environment. frontiersin.org Biotinamide is a critical component in the design of many such probes, particularly those used for identifying the specific molecular targets of drugs and bioactive compounds. nih.gov These probes typically consist of three key parts: a ligand for selective binding to the target, a reactive group for covalent crosslinking, and a reporter tag, which is often a this compound derivative, for detection and enrichment. frontiersin.org
Affinity-based probes leveraging the this compound tag are a central tool in chemical proteomics for identifying the protein targets of bioactive compounds. nih.gov The general strategy involves attaching a biotin (B1667282) tag, via a stable amide linkage, to a molecule of interest through a chemical linker. nih.gov This biotinylated probe is then introduced into a complex biological sample, such as a cell lysate, where it binds to its target protein(s). nih.gov
The resulting probe-protein complexes are then captured and isolated from the mixture using streptavidin-coated beads, which exhibit a high affinity for the biotin tag. beilstein-journals.org After washing away non-specifically bound proteins, the isolated target proteins are eluted from the beads and identified using high-resolution mass spectrometry. nih.govbeilstein-journals.org This "pull-down" technique effectively decreases the complexity of proteomic samples, allowing for the reliable identification of protein targets. beilstein-journals.org One specific example of a reagent used in this approach is biotinamidohexanoic acid hydrazide, which can be used to label protein adducts for enrichment and analysis. nih.gov
| Component | Function | Example |
| Ligand | Confers selectivity by binding to the protein of interest. | A known drug, natural product, or small molecule inhibitor. frontiersin.org |
| Reactive Group | Forms a covalent bond with the target protein, often upon photoactivation (photoaffinity labeling). | Diazirine, Azide (B81097). nih.govnih.gov |
| Affinity Tag | Enables detection and isolation of the probe-protein complex. | This compound . frontiersin.orgbeilstein-journals.org |
This table outlines the typical components of an affinity-based chemical probe used for protein identification.
To visualize the localization and interactions of biomolecules in living cells, researchers have developed probes that combine the affinity of this compound with the signaling capabilities of fluorescent or luminescent molecules. nih.govnih.gov These dual-function probes contain both a this compound moiety for target binding and affinity purification, and a fluorophore for direct visualization using microscopy techniques. nih.govnih.gov
The design of these probes requires careful consideration of the attachment points for both the this compound and the fluorescent tag to ensure that neither interferes with the probe's binding to its biological target. nih.gov A variety of fluorophores, such as coumarins, fluoresceins, and rhodamines, have been successfully incorporated into these probes. nih.govnih.gov For instance, researchers have synthesized probes containing a coumarin (B35378) fluorophore and a biotin tag to study the NLRP3 inflammasome, a key mediator of inflammation. nih.gov These probes enabled both the visualization of the target within cells and the confirmation of binding affinity. nih.gov Similarly, fluorescein (B123965) and biotin have been combined to create probes for detecting sulfenic acid modifications on proteins, allowing for both fluorescent detection in gels and affinity isolation of the modified proteins. nih.gov This approach facilitates the direct observation of labeled proteins in solution and after gel electrophoresis, as well as subsequent identification of modification sites by mass spectrometry. nih.gov
| Probe Type | Fluorophore/Luminophore | Target/Application | Reference |
| NLRP3 Probe | Coumarin 343 | NLRP3 Inflammasome | nih.gov |
| FAF1 Inhibitor Probe | Fluorescent Tag (Generic) | FAF1 Protein | nih.gov |
| Sulfenic Acid Probe | Fluorescein, Rhodamine | Oxidatively Modified Cysteine Residues | nih.gov |
| Viscosity Probe | Biotin-guided fluorophore | Viscosity changes in cancerous cells | rsc.org |
This table presents examples of fluorescent and luminescent probes that incorporate a this compound tag for various biological imaging applications.
This compound in Advanced Biosensor Design and Fabrication
Biosensors are analytical devices that combine a biological recognition element with a signal transducer to detect specific analytes. nih.govresearchgate.net The high-affinity and robust nature of the this compound-streptavidin interaction makes it an invaluable tool for the fabrication of highly sensitive and specific biosensor platforms.
Biosensors offer a promising avenue for the rapid, cost-effective, and on-site monitoring of environmental pollutants such as heavy metals, pesticides, and industrial chemicals. nih.govfrontiersin.org While direct applications of this compound in commercial environmental sensors are still emerging, its role in sensor fabrication is well-established in research. The primary use of this compound in this context is for the stable immobilization of biological recognition elements onto the surface of a transducer. researchgate.net
For example, a specific antibody or enzyme that recognizes an environmental toxin can be chemically modified with biotin (biotinylated). This biotinylated bioreceptor can then be firmly anchored to a streptavidin-coated sensor chip. This modular approach allows for the creation of various sensors by simply changing the immobilized biotinylated bioreceptor, while keeping the underlying sensor platform the same. This strategy has been proposed for detecting a wide range of pollutants, leveraging recognition elements like DNA, proteins, and aptamers. nih.gov Microbial biosensors, which use living cells to detect pollutants, can also be integrated into such platforms. nih.govresearchgate.net
Beyond its role as an anchor, this compound is at the center of research into novel, engineered recognition systems. biorxiv.org A key challenge in biosensor design is creating highly specific and tunable recognition elements. nih.gov One innovative approach involves a synthetic "writer/reader" system for controlling cellular signaling. biorxiv.org In this system, an enzyme (a "writer") is engineered to attach a biotin molecule to a specific protein tag. A corresponding "reader" module, designed from a this compound-binding antibody, can then recognize this specific post-translational modification, triggering a downstream signal. biorxiv.org This demonstrates the use of this compound not just as a static tag, but as a dynamic, readable signal in an engineered biological circuit.
Furthermore, the this compound-streptavidin interaction itself can be considered a foundational recognition element. researchgate.net It provides a highly reliable and specific method for assembling layers of molecules on a sensor surface, enabling the construction of complex, multi-component sensing systems with high precision and stability. nih.gov
Engineering of Artificial Enzyme Systems and Biocatalysis
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. nih.govresearchgate.net Researchers are actively engineering artificial enzymes to perform reactions not found in nature or to enhance the capabilities of natural enzymes. nih.gov The biotin-streptavidin system provides a powerful and versatile scaffold for creating such artificial metalloenzymes. nih.govnih.gov
In this strategy, a synthetic, metal-containing catalyst is chemically linked to biotin via an amide bond. nih.gov This biotinylated cofactor is then introduced to the protein streptavidin. The cofactor becomes deeply embedded within a pocket of the streptavidin protein, which acts as a macromolecular scaffold. nih.gov The resulting hybrid combines the catalytic activity of the metal complex with the defined microenvironment and potential for genetic optimization of the protein scaffold. nih.govnih.gov This approach has been successfully used to create artificial enzymes for several important chemical transformations. For example, biotinylated rhodium and iridium complexes have been incorporated into streptavidin to catalyze the asymmetric transfer hydrogenation of ketones, achieving high enantiomeric excess. nih.gov Other reactions, including ruthenium-catalyzed olefin metathesis and deallylation, have also been demonstrated using these engineered systems. nih.gov
| Artificial Enzyme System | Protein Scaffold | Biotinylated Cofactor | Catalyzed Reaction | Reference |
| Transfer Hydrogenase | Streptavidin/Avidin (B1170675) | Biotin-linked Iridium or Rhodium complex | Asymmetric reduction of ketones | nih.govnih.gov |
| Metathesis Enzyme | Streptavidin | Biotin-linked Ruthenium complex | Olefin metathesis | nih.gov |
| Deallylase | Streptavidin | Biotin-linked Ruthenium complex | Deallylation | nih.gov |
| Cyclopropanation Enzyme | Streptavidin | Biotin-linked Dirhodium complex | Cyclopropanation | nih.gov |
This table summarizes examples of artificial enzyme systems engineered using the this compound-streptavidin technology.
This compound-Streptavidin Scaffolds for the Construction of Artificial Metalloenzymes
The high-affinity, non-covalent interaction between biotin and streptavidin serves as a robust and versatile platform for the construction of artificial metalloenzymes (ArMs). nih.govnih.gov This technology involves anchoring a synthetic, biotinylated metal cofactor within the protein scaffold of streptavidin. nih.govnih.gov The resulting hybrid catalyst merges the reactivity of homogeneous metal catalysts with the selectivity and evolvability of enzymes. nih.govnih.gov Streptavidin is an ideal scaffold for this purpose due to its exceptional stability, high-level expression in hosts like E. coli, and a binding pocket that can accommodate a biotinylated cofactor and the associated transition state of a catalyzed reaction. nih.govnih.gov
The core of this strategy is the this compound linkage, which connects the catalytically active organometallic moiety to the biotin anchor. This entire biotinylated cofactor is then introduced to the streptavidin protein. The biotin portion acts as a high-affinity "tag" that localizes the metal catalyst specifically within the defined microenvironment of the streptavidin's binding pocket. unibas.ch This precise positioning is crucial, as the protein environment can then influence the catalyst's activity, selectivity, and stability, mimicking the function of natural metalloenzymes. nih.gov
Researchers have successfully created ArMs capable of catalyzing a wide range of chemical transformations not found in nature. By designing various this compound-linked cofactors, reactions such as transfer hydrogenation, olefin metathesis, C-H bond activation, and cyclopropanation have been achieved. nih.govacs.org The versatility of the system is highlighted by the ability to systematically alter the linker between the biotin and the metal complex, thereby fine-tuning the catalyst's position and orientation within the streptavidin pocket to optimize catalytic performance. unibas.ch X-ray crystallography studies have confirmed that streptavidin residues, particularly at positions 112 and 121, are in close proximity to the bound biotinylated cofactor, playing a key role in modulating the catalytic outcome. science.gov
| Component | Role in Artificial Metalloenzyme Construction | Key Features |
| Streptavidin | Protein scaffold | High thermal and chemical stability; deep binding pocket; amenable to genetic engineering. nih.govnih.gov |
| This compound Cofactor | Anchored catalytic unit | Consists of a biotin anchor, a linker, and an organometallic catalyst. unibas.ch |
| Biotin Anchor | Localization moiety | Provides high-affinity (Kd ~ 10⁻¹⁴ M), specific binding to the streptavidin scaffold. nih.govunibas.ch |
| Organometallic Moiety | Catalytic center | Performs the desired chemical transformation (e.g., hydrogenation, metathesis). nih.gov |
Strategies for Directed Evolution and Optimization of Catalytic Performance in Hybrid Systems
A primary advantage of using the this compound-streptavidin scaffold is the ability to optimize the resulting artificial metalloenzymes through directed evolution. nih.gov This "chemogenetic" optimization strategy involves a dual approach: chemical modification of the biotinylated cofactor and genetic modification of the streptavidin protein scaffold. unibas.ch By combining libraries of synthetic cofactors with libraries of streptavidin mutants, a vast catalytic landscape can be explored to identify hybrid systems with enhanced activity, enantioselectivity, and substrate scope. unibas.chscience.gov
Directed evolution protocols for these ArMs typically involve iterative rounds of random mutagenesis targeting key amino acid residues within the streptavidin binding site, followed by screening or selection for improved catalytic function. unibas.ch Key residues that are often targeted for mutagenesis are Serine 112 and Lysine (B10760008) 121, as they are situated near the bound cofactor and can significantly influence the reaction's transition state. acs.orgacs.org
To facilitate high-throughput screening and evolution in vivo, strategies have been developed to compartmentalize the ArMs within the periplasm of E. coli or display them on the cell surface. unibas.chacs.org This links the catalyst's performance (phenotype) directly to the gene encoding the streptavidin variant (genotype), which is essential for any evolutionary process. unibas.ch For instance, a reaction that uncages a fluorescent molecule or an essential nutrient can be used as a selection mechanism, where only cells containing highly active ArM variants survive or produce a signal. acs.org This approach has been successfully applied to optimize five different reactions: ruthenium-catalyzed olefin metathesis and deallylation, iridium-catalyzed transfer hydrogenation, and dirhodium-catalyzed cyclopropanation and C-H bond insertion. nih.govacs.org These efforts have yielded ArMs capable of achieving over 100 turnovers in whole-cell systems, demonstrating their potential for practical applications in synthetic biology and biocatalysis. nih.gov
| Evolution Strategy | Description | Example Application |
| Chemogenetic Optimization | Combines chemical synthesis of cofactor analogs with genetic mutation of the streptavidin scaffold to explore a wide range of catalysts. unibas.ch | Screening different linker lengths in the this compound cofactor against a library of streptavidin S112X mutants. acs.org |
| Site-Directed Mutagenesis | Rational mutation of specific amino acid residues (e.g., S112, K121) known to be near the catalytic center. acs.org | Mutating S112 and K121 to alanine, lysine, or arginine to improve enantioselectivity in transfer hydrogenation. acs.org |
| In Vivo Compartmentalization | Expressing the ArM in the E. coli periplasm or on the cell surface to link phenotype with genotype for high-throughput screening. unibas.chacs.org | Evolving an artificial allylic deallylase on the E. coli surface using a GFP reporter system. acs.org |
Functionalization of Nanomaterials and Advanced Surfaces
Synthesis of this compound-Modified Nanoparticles for Research Applications
This compound functionalization is a key strategy for imparting biological specificity to a wide range of nanoparticles (NPs). The process generally involves covalently attaching a biotin derivative, often one with a reactive handle like an amine or thiol, to the surface of a pre-synthesized nanoparticle. These biotinylated nanoparticles can then be used in various bio-applications, including drug delivery, biosensing, and bioassays, by leveraging the highly specific and strong interaction with streptavidin or avidin. nih.govmdpi.com
Methods for synthesizing this compound-modified nanoparticles can be broadly categorized based on the nanoparticle material and the conjugation chemistry employed.
Metal and Metal Oxide Nanoparticles: For nanoparticles like gold (AuNPs) or iron oxide (Fe₃O₄), surface modification often begins with the coating of the nanoparticle with a layer of silica (B1680970) or the attachment of linker molecules with functional groups. For example, aminosilane (B1250345) can be used to introduce amine groups onto the surface, which can then be reacted with an N-hydroxysuccinimide (NHS)-activated biotin derivative to form a stable this compound bond.
Biosynthesized Nanoparticles: An innovative approach involves the genetic engineering of organisms to produce nanoparticles that are biotinylated in vivo. For instance, magnetotactic bacteria have been engineered to express a fusion protein on the surface of the magnetosomes (biologically synthesized magnetic nanoparticles). nih.gov By fusing a biotin carboxyl carrier protein (BCCP) to a magnetosome membrane protein, the bacteria produce magnetosomes that are naturally decorated with biotin, eliminating the need for post-synthesis chemical modification. nih.gov
Polymeric Nanoparticles: Organic nanoparticles such as liposomes or polymeric micelles can incorporate biotinylated lipids or polymers during their self-assembly process. researchgate.net For example, a lipid with a biotin headgroup can be mixed with standard phospholipids (B1166683) to create biotin-functionalized liposomes.
The choice of synthesis method depends on the desired properties of the final nanoparticle, such as size, stability, and the density of biotin on the surface. mdpi.com
| Nanoparticle Type | Synthesis/Functionalization Method | Description |
| Magnetic Nanoparticles (Fe₃O₄) | In vivo biosynthesis | Genetic engineering of Magnetospirillum gryphiswaldense to express a biotin carboxyl carrier protein (BCCP) fused to a membrane protein (MamF), resulting in biotin display on the nanoparticle surface. nih.gov |
| Gold Nanoparticles (AuNPs) | Self-Assembled Monolayers (SAMs) | Gold surfaces are treated with a mixture of biotinylated alkyl thiols and polyethylene (B3416737) glycol (PEG) thiols. The thiol groups spontaneously form a stable SAM on the gold surface. researchgate.net |
| General (Metal Oxides) | Chemical Conjugation | The nanoparticle surface is first functionalized with amine groups (e.g., using aminosilane). An NHS-ester of biotin is then used to react with the amines, forming a covalent this compound bond. |
Surface Functionalization for Protein Immobilization and Patterning in Microarrays
This compound-mediated immobilization is a cornerstone of protein microarray technology, prized for its high specificity, stability, and control over protein orientation. nih.govnih.gov The strategy relies on the robust biotin-streptavidin interaction to anchor proteins to a solid support, such as a glass slide or a gold surface. nih.gov This method is critical for creating high-density, functional protein arrays used in diagnostics, proteomics, and screening applications. nih.gov
The process typically involves two main steps. First, the surface of the microarray substrate is chemically modified to present biotin groups. This can be achieved by treating the surface with silanes or thiols that are functionalized with biotin. For example, glass surfaces can be treated with an epoxy-silane, followed by a reaction with a biotin derivative containing an amine group (e.g., biotin-cadaverine), which opens the epoxide ring to form a covalent bond. kit.edu
Second, the biotinylated surface is incubated with streptavidin, which binds tightly to the surface-tethered biotin, leaving other binding sites available. Finally, biotinylated proteins of interest (often produced using recombinant DNA technology) are spotted onto the streptavidin-coated surface, resulting in their specific and oriented immobilization. nih.gov This site-specific attachment helps ensure that the protein's active sites remain accessible, which is a significant advantage over random covalent immobilization methods that can lead to loss of function. nih.gov This technique also allows for the creation of micropatterns on surfaces using techniques like microcontact printing or dip-pen nanolithography, enabling the development of complex, multiplexed biosensors. researchgate.net
| Immobilization Step | Description | Common Reagents/Techniques |
| 1. Surface Activation | The solid substrate (e.g., glass, gold) is treated to introduce reactive functional groups. | Epoxy-silanes, aminosilanes for glass; alkyl thiols for gold. researchgate.netkit.edu |
| 2. Biotinylation | Biotin derivatives are covalently attached to the activated surface. | Biotin-cadaverine (reacts with epoxides), NHS-biotin (reacts with amines). kit.edu |
| 3. Streptavidin Coating | The biotinylated surface is incubated with streptavidin, forming a high-affinity complex. | Purified streptavidin or NeutrAvidin solution. science.gov |
| 4. Protein Immobilization | Biotinylated target proteins are spotted onto the streptavidin-coated surface. | Recombinant proteins with biotin acceptor peptides or chemically biotinylated proteins. nih.gov |
Applications in Synthetic Biology and Chemogenetic Regulation Systems
This compound in Post-Translational Modification (PTM)-Dependent Signaling Pathways
This compound is at the center of novel chemogenetic systems designed to control cellular signaling pathways with the precision of post-translational modifications (PTMs). biorxiv.orgbiorxiv.org PTMs are crucial for regulating a vast array of biological processes, including protein function and cell signaling. sciepublish.com Synthetic biologists have sought to create orthogonal PTM-based systems to program new cellular behaviors without interfering with endogenous pathways. biorxiv.orgbiorxiv.org
One such system is an engineered "writer/reader" framework for programming PTM-dependent control into synthetic mammalian signaling proteins. biorxiv.org In this framework:
The "Writer" is the E. coli-derived biotin protein ligase (BirA), which is engineered to be expressed in mammalian cells. BirA specifically recognizes a short biotin acceptor peptide (AP) tag and covalently attaches biotin to a lysine residue within this tag. biorxiv.orgbiorxiv.org This AP tag can be genetically fused to any protein of interest, such as a synthetic receptor or transcription factor. biorxiv.org
The "Reader" is a synthetic protein module designed to recognize the biotinylated AP tag. This reader domain was engineered from a this compound-binding antibody, ensuring high specificity for the modified protein. biorxiv.orgbiorxiv.org
When the writer (BirA) is expressed, it biotinylates the AP-tagged protein. This modification then serves as a docking site for the reader protein. The binding of the reader can be designed to trigger a specific downstream event, such as transcriptional activation or the assembly of a signaling complex. biorxiv.org For example, this system has been used to install PTM-dependent control over synthetic Notch (SynNotch) receptors, where ligand binding and subsequent biotinylation are required to initiate a signaling cascade. biorxiv.orgbiorxiv.org
Crucially, the interaction between the biotinylated protein and the reader can be modulated with cell-permeant small molecules, such as this compound-cadaverine. biorxiv.org These molecules act as competitive inhibitors, disrupting the reader-protein interaction and effectively turning "off" the signaling pathway. biorxiv.orggoogle.com This provides a powerful chemogenetic switch to control complex, engineered cellular functions in real-time. biorxiv.org
| Component | Function | Molecular Tool |
| "Writer" Enzyme | Catalyzes the site-specific biotinylation of a target protein. | E. coli biotin ligase (BirA). biorxiv.orgbiorxiv.org |
| Substrate Tag | A short peptide sequence fused to the target protein that is recognized by the writer. | Biotin Acceptor Peptide (AP). biorxiv.orgbiorxiv.org |
| "Reader" Module | A protein domain that specifically binds to the biotinylated substrate tag. | Engineered domain from a this compound-specific antibody. biorxiv.orgbiorxiv.org |
| Inhibitor | A small molecule that competitively disrupts the writer-reader interaction. | Cell-permeant this compound-cadaverine. biorxiv.org |
Chemogenetic Control of Protein-Protein Interactions in Engineered Biological Systems
The ability to precisely control protein-protein interactions (PPIs) within living cells is a cornerstone of synthetic biology, enabling the manipulation of complex cellular behaviors for research and therapeutic purposes. Chemogenetics, a strategy that uses small, drug-like molecules to control the activity of engineered proteins, offers a powerful approach to achieve this control with high temporal and spatial resolution. numberanalytics.com In this context, this compound has emerged as a key molecule in novel chemogenetic systems designed to regulate PPIs in engineered biological systems.
A prominent example of such a system is an engineered "writer/reader" framework that allows for post-translational control over synthetic signaling proteins in mammalian cells. biorxiv.org This system leverages the highly specific and robust interaction between biotin and its binding partners, repurposed for dynamic control through the use of this compound.
The core components of this chemogenetic system are:
The "Writer" : The Escherichia coli biotin protein ligase, BirA, is used as the "writer" element. biorxiv.org BirA is an enzyme that specifically recognizes and attaches biotin to a short, 15-amino-acid acceptor peptide (AP). biorxiv.org In this engineered system, the protein of interest is genetically fused with the AP tag. The expression of BirA can be placed under specific promoters to control when and in which cells the "writing" (biotinylation) occurs. biorxiv.org
The "Reader" : To translate the biotinylation event into a specific PPI, a "reader" module was developed. biorxiv.org Instead of using naturally multimeric biotin-binding proteins like avidin or streptavidin, researchers engineered a reader domain from a monoclonal antibody that specifically binds to this compound. biorxiv.org This reader can be fused to another protein of interest, and its binding to the biotinylated AP-tagged protein is dependent on the prior action of the BirA "writer".
The "Modulator" : this compound and its derivatives serve as the small-molecule modulators of this system. biorxiv.org Due to the reader domain's specificity for this compound, soluble this compound can be introduced to competitively inhibit the interaction between the reader and the biotinylated protein. biorxiv.org This allows for the disruption of the engineered PPI in a dose-dependent and reversible manner.
A key demonstration of this system's utility was its application to synthetic Notch (SynNotch) receptors. biorxiv.org SynNotch is a powerful platform for engineering cell-cell communication. In a modified setup, the AP tag was fused to the extracellular domain of a SynNotch receptor. When cells expressing this "AP-SynNotch" receptor also expressed BirA, the receptor became biotinylated. biorxiv.org This post-translational modification enabled the receptor to be activated by a corresponding "reader" protein expressed on the surface of a neighboring cell, thereby triggering a downstream signaling cascade.
Crucially, the introduction of soluble this compound molecules could effectively inhibit this engineered cell-cell signaling. biorxiv.org This provides a "chemogenetic off-switch" for the interaction, adding a layer of external control over the engineered cellular communication.
The versatility of this this compound-responsive system extends to the intracellular environment. To control PPIs within the cell, the anti-biotinamide antibody was converted into a single-chain Fab (scFab) format. biorxiv.org This "anti-bio-scFab" can be expressed within the cytoplasm and nucleus. Research has shown that this intracellular reader can recognize and co-localize with biotinylated proteins, demonstrating that BirA can trigger PTM-dependent protein complex formation inside the cell. biorxiv.orgbiorxiv.org This was leveraged to achieve chemogenetic control over synthetic gene expression. biorxiv.org
Table 1: Components of the this compound-Modulated Chemogenetic System
| Component | Role | Description |
|---|---|---|
| "Writer" | Enzymatic Modification | The E. coli biotin ligase (BirA) that covalently attaches biotin to the Acceptor Peptide (AP) tag. biorxiv.org |
| "Reader" | PTM-dependent Binding | An engineered protein domain derived from a this compound-binding antibody, fused to a protein of interest. biorxiv.org |
| Substrate | Target for Modification | A protein of interest genetically fused with the biotin Acceptor Peptide (AP). biorxiv.org |
| Modulator | Competitive Inhibitor | Soluble this compound or its derivatives that can disrupt the "reader"-substrate interaction. biorxiv.orgbiorxiv.org |
Table 2: Research Findings on this compound-Controlled PPIs
| Engineered System | Application | Mechanism of this compound Control | Research Finding |
|---|---|---|---|
| AP-SynNotch | Cell-Cell Communication | Inhibition of Receptor-Ligand Interaction | Soluble this compound acts as a decoy, preventing the "reader" protein on one cell from binding to the biotinylated AP-SynNotch receptor on another cell, thus inhibiting signal transduction. biorxiv.org |
| Intracellular anti-bio-scFab | Protein Co-localization | Disruption of Intracellular Complex | This compound can compete with biotinylated proteins for binding to the anti-bio-scFab, disrupting the engineered intracellular PPI. biorxiv.org |
| PTM-dependent Transcription | Gene Expression Control | Modulation of Transcription Factor Activity | The formation of a functional transcription factor complex is made dependent on a biotinylation event, which can then be modulated by this compound. biorxiv.org |
This writer/reader framework, with this compound as a key modulator, provides a sophisticated and versatile toolkit for synthetic biology. It allows for the post-translational and chemogenetic regulation of both intercellular and intracellular PPIs, opening new avenues for programming complex cellular functions and behaviors. biorxiv.org
Compound Name Table
| Compound Name |
|---|
| This compound |
| Biotin |
| Avidin |
| Streptavidin |
| bis-biotinamide |
Q & A
Q. What experimental methodologies are recommended for studying biotinamide-protein interactions in synthetic post-translational modification (PTM) systems?
this compound’s role in PTM systems can be studied using single-chain variable fragment (scFv) designs fused to transmembrane domains (TMDs) and SNAP-tags for visualization. Key steps include:
- Validating binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Incorporating intracellular domains (e.g., Delta Like-1 cytoplasmic segments) to assess signaling activity in cellular assays .
- Confirming endocytosis and compartmentalization via pulse-chase experiments with fluorescently labeled this compound derivatives .
Q. How can this compound be optimized for affinity purification workflows in protein studies?
- Use bis-biotinamide derivatives with carboxylate groups alpha to the this compound bond to resist enzymatic cleavage by biotinidase in vivo .
- Ensure a ~40Å distance between biotin moieties to match streptavidin’s binding pockets, enhancing avidity .
- Pair with mutant streptavidin (e.g., Trp120Ala mutants) to reduce non-specific binding .
Q. What controls are essential when tracking this compound distribution in neuronal or cellular studies?
- Include negative controls (e.g., this compound-free probes) to distinguish non-specific binding from targeted interactions.
- Validate co-localization with markers like CGRP (axonal) or VACHT (cell body) using confocal microscopy .
- Quantify signal intensity across compartments (e.g., cell body vs. axon) to assess specificity .
Advanced Research Questions
Q. How can contradictory results in this compound-based ligand-receptor studies be resolved?
Contradictions often arise from variable enzymatic activity or probe stability. Address this by:
- Conducting in vitro biotinidase cleavage assays to confirm probe integrity under physiological conditions .
- Using site-directed mutagenesis (e.g., p300 C1438A mutants) to validate covalent binding specificity .
- Comparing batch-to-batch variability in this compound synthesis (e.g., HPLC purity ≥95%) .
Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound-mediated drug delivery studies?
- Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values .
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., lipid nanoparticle formulations with/without this compound) .
- Report confidence intervals (95%) and effect sizes to contextualize therapeutic relevance .
Q. How can this compound’s role in lipid membrane dynamics be rigorously tested?
- Employ fluorescence resonance energy transfer (FRET) to monitor this compound-oleic acid interactions in synthetic bilayers .
- Compare phase-separation behavior via atomic force microscopy (AFM) in this compound-modified vs. control membranes .
- Validate functional outcomes (e.g., drug encapsulation efficiency) using dynamic light scattering (DLS) .
Methodological Best Practices
Q. Table 1: Key Parameters for this compound Experimental Design
Addressing Common Pitfalls
- Non-specific Binding : Pre-block streptavidin-coated surfaces with free biotin .
- Enzymatic Degradation : Include protease inhibitors (e.g., PMSF) in cellular lysates .
- Data Reproducibility : Share synthetic protocols and characterization data (e.g., NMR, MS) in supplementary materials .
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